molecular formula C11H15ClO3 B2976583 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol CAS No. 1487502-22-6

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol

Cat. No.: B2976583
CAS No.: 1487502-22-6
M. Wt: 230.69
InChI Key: BAUDEJKMLFWLOK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with methanol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the intermediate and its subsequent reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. Common industrial methods may include the use of flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-thiol: This compound has a thiol group in place of the hydroxyl group.

Uniqueness

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-14-11(15-2)10(13)7-8-3-5-9(12)6-4-8/h3-6,10-11,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUDEJKMLFWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CC1=CC=C(C=C1)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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